Cas no 2138174-86-2 (3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzene-1-sulfonyl fluoride)
3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- EN300-729126
- 3-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}benzene-1-sulfonyl fluoride
- 2138174-86-2
- 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzene-1-sulfonyl fluoride
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- Inchi: 1S/C8H10FNO3S2/c1-14(2,11)10-7-4-3-5-8(6-7)15(9,12)13/h3-6H,1-2H3
- InChI Key: QKRPDCFDZSCTFU-UHFFFAOYSA-N
- SMILES: S(C)(C)(=NC1C=CC=C(C=1)S(=O)(=O)F)=O
Computed Properties
- Exact Mass: 251.00861369g/mol
- Monoisotopic Mass: 251.00861369g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 423
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 80.3Ų
3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzene-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-729126-1.0g |
3-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}benzene-1-sulfonyl fluoride |
2138174-86-2 | 1g |
$0.0 | 2023-06-06 |
3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzene-1-sulfonyl fluoride Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzene-1-sulfonyl fluoride
Professional Introduction to Compound with CAS No. 2138174-86-2 and Product Name: 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzene-1-sulfonyl fluoride
Compound with the CAS number 2138174-86-2 and the product name 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzene-1-sulfonyl fluoride represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and molecular biology. The precise molecular architecture of this compound, featuring a benzene-1-sulfonyl fluoride moiety combined with an amino group and a dimethyl(oxo)-lambda6-sulfanylidene substituent, positions it as a versatile tool for researchers exploring novel biochemical pathways and therapeutic interventions.
The structural complexity of 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzene-1-sulfonyl fluoride contributes to its multifaceted utility in synthetic chemistry and biological assays. The presence of the sulfonyl fluoride group is particularly noteworthy, as it is known for its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules. This reactivity is further enhanced by the adjacent amino group, which can participate in hydrogen bonding interactions and form salt-like derivatives, broadening the compound's applicability in medicinal chemistry.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting specific enzymatic pathways involved in disease progression. The dimethyl(oxo)-lambda6-sulfanylidene moiety in this compound suggests potential interactions with metalloenzymes or other biological targets that require precise coordination or binding affinity. Such interactions are critical for designing selective inhibitors that can modulate enzyme activity without affecting other cellular processes. Preliminary studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain kinases or proteases, which are implicated in various pathological conditions.
The benzene ring serves as a scaffold that can be modified to enhance solubility, bioavailability, or target specificity. The sulfonyl fluoride group not only introduces reactivity but also influences the electronic properties of the molecule, potentially affecting its binding affinity and metabolic stability. These features make 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzene-1-sulfonyl fluoride a promising candidate for further exploration in high-throughput screening campaigns aimed at identifying novel therapeutic agents.
Advances in computational chemistry have enabled researchers to predict the binding modes and interactions of this compound with biological targets with increasing accuracy. Molecular docking studies have suggested that the compound may bind to active sites of enzymes involved in cancer metabolism or inflammatory responses. These predictions are supported by experimental data from X-ray crystallography and NMR spectroscopy, which have provided insights into the three-dimensional structure of protein-ligand complexes involving similar scaffolds.
The synthesis of 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzene-1-sulfonyl fluoride presents unique challenges due to its complex functional groups. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Catalytic processes and asymmetric synthesis techniques have been employed to achieve high yields and enantiopurity, which are essential for pharmaceutical applications. These advancements underscore the growing capability of synthetic chemists to manipulate complex molecular architectures with precision.
The potential applications of this compound extend beyond drug development into areas such as biochemical research and material science. For instance, it could be used as a precursor for designing novel polymers or functional materials with tailored properties. The ability to incorporate reactive groups like sulfonyl fluorides into larger molecular frameworks opens up possibilities for creating materials with enhanced stability or specific chemical functionalities.
Regulatory considerations play a crucial role in the commercialization of compounds like 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzene-1-sulfonyl fluoride. Ensuring compliance with safety standards and demonstrating efficacy through rigorous testing are essential steps before such compounds can be approved for therapeutic use. Collaborative efforts between academic researchers and industry scientists are necessary to streamline these processes while maintaining high standards of quality control.
Future research directions may focus on exploring analogs of this compound that exhibit improved pharmacokinetic profiles or target specificity. By modifying substituents such as the dimethyl(oxo)-lambda6-sulfanylidene group or introducing additional functional moieties, scientists can fine-tune the properties of these molecules to better suit specific therapeutic needs. The benzene-1-sulfonyl fluoride core remains a valuable starting point for such explorations due to its inherent versatility.
The integration of machine learning and artificial intelligence into drug discovery pipelines has accelerated the identification of promising candidates like 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzene-1-sulfonyl fluoride. These technologies enable rapid analysis of large datasets containing structural information, biological activity data, and synthetic feasibility assessments. By leveraging these tools, researchers can identify novel molecular structures that may not have been discovered through traditional experimental approaches alone.
In conclusion,3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzene-1-sulfonyl fluoride (CAS No. 2138174-86-2) represents a significant contribution to the field of chemical biology and pharmaceutical research. Its unique structural features make it a versatile tool for synthetic chemists and biologists alike, with potential applications ranging from drug development to material science. As research continues to uncover new ways to utilize this compound, its importance is likely to grow further, driving innovation across multiple scientific disciplines.
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